3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole is a complex organic compound that features both isoxazole and tetrahydroisoxazolo[4,5-c]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme very long chain fatty acid elongase . This enzyme plays a crucial role in the elongation of fatty acids, which are essential components of cellular membranes and signaling molecules.
Mode of Action
The compound interacts with its target by inhibiting several steps of fatty acid elongation . This interaction disrupts the normal formation of fatty acids, leading to changes in cellular processes that rely on these molecules.
Biochemical Pathways
The inhibition of fatty acid elongation affects various biochemical pathways. Most notably, it impacts the formation of cellular membranes and the production of signaling molecules. The disruption of these pathways can lead to changes in cell proliferation and shoot formation .
Result of Action
The result of the compound’s action is the inhibition of shoot formation and cell proliferation in plants . This outcome is due to the disruption of fatty acid elongation, which affects the integrity of cellular membranes and the production of signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where isoxazole derivatives are synthesized through metal-free synthetic routes. These methods often employ catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . The reaction conditions usually involve moderate temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A proline derivative with similar structural features.
N-(5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide: Another compound featuring the 3,5-dimethylisoxazol-4-yl sulfonyl group.
Uniqueness
3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole is unique due to its combination of isoxazole and tetrahydroisoxazolo[4,5-c]pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-7-11(8(2)17-13-7)19(15,16)14-4-3-10-9(6-14)5-12-18-10/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJMEAXOFMBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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